10-Hydroxy-4,8-dimethyldec-4-enal
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Overview
Description
10-Hydroxy-4,8-dimethyldec-4-enal is an organic compound known for its floral and fruity aroma. It is a member of the aliphatic aldehydes family and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-4,8-dimethyldec-4-enal typically involves the aldol condensation of suitable aldehydes followed by selective reduction and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-4,8-dimethyldec-4-enal undergoes various chemical reactions, including:
Oxidation: Converts the aldehyde group to a carboxylic acid.
Reduction: Reduces the aldehyde group to a primary alcohol.
Substitution: Involves the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed.
Major Products
Oxidation: Produces 10-Hydroxy-4,8-dimethyldecanoic acid.
Reduction: Yields 10-Hydroxy-4,8-dimethyldecanol.
Substitution: Forms various substituted derivatives depending on the reagent used.
Scientific Research Applications
10-Hydroxy-4,8-dimethyldec-4-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 10-Hydroxy-4,8-dimethyldec-4-enal involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets are still under investigation, but its aldehyde group plays a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Decenal: Another aliphatic aldehyde with a similar structure but lacks the hydroxyl group.
10-Hydroxy-4-decenal: Similar but without the methyl groups at positions 4 and 8.
4,8-Dimethyldecanal: Similar but lacks the hydroxyl group and the double bond.
Uniqueness
10-Hydroxy-4,8-dimethyldec-4-enal is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. Its floral and fruity aroma also sets it apart from other similar compounds, making it highly valuable in the flavor and fragrance industry .
Properties
CAS No. |
65210-18-6 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
10-hydroxy-4,8-dimethyldec-4-enal |
InChI |
InChI=1S/C12H22O2/c1-11(7-4-9-13)5-3-6-12(2)8-10-14/h5,9,12,14H,3-4,6-8,10H2,1-2H3 |
InChI Key |
JOSLAGASMJFNLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)CCC=O)CCO |
Origin of Product |
United States |
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